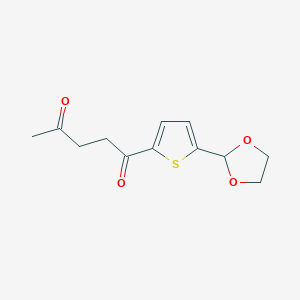

5-(1,3-Dioxolan-2-YL)-2-thienyl 3-oxobutyl ketone

Description

Chemical Identity and Systematic Nomenclature

The compound this compound possesses the molecular formula C₁₂H₁₄O₄S and maintains a molecular weight of 254.30200 daltons. The Chemical Abstracts Service has assigned this compound the registry number 898772-64-0, establishing its unique chemical identity within the global chemical literature database. According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name for this compound is 1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]pentane-1,4-dione.

The nomenclature system employed reflects the hierarchical approach developed by Hantzsch and Widman in the late nineteenth century, which established the foundation for modern heterocyclic naming conventions. This systematic approach allows for precise identification of the compound's structural features through its name, indicating the presence of a dioxolane ring substituted at the 2-position, attached to a thiophene ring at the 5-position, which is further connected to a ketone-containing alkyl chain.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₁₂H₁₄O₄S | - |

| Molecular Weight | 254.30200 | g/mol |

| Exact Mass | 254.06100 | Da |

| Density | 1.254 | g/cm³ |

| Boiling Point | 449.6 | °C at 760 mmHg |

| Flash Point | 225.7 | °C |

| Index of Refraction | 1.542 | - |

| Polar Surface Area | 80.84000 | Ų |

| LogP | 2.34540 | - |

Structural Classification and Functional Group Analysis

This compound belongs to the broader classification of heterocyclic compounds, specifically incorporating multiple heterocyclic systems within a single molecular framework. The compound features three distinct structural domains that contribute to its overall chemical behavior and properties. The dioxolane moiety represents a five-membered ring containing two oxygen atoms, which classifies it as a cyclic acetal structure. This dioxolane system is commonly employed in organic synthesis as a protecting group for carbonyl compounds, demonstrating the compound's potential synthetic utility.

The thiophene ring system constitutes the aromatic core of the molecule, representing a five-membered aromatic heterocycle containing sulfur as the heteroatom. Thiophene and its derivatives are fundamental building blocks in heterocyclic chemistry, exhibiting aromatic character similar to benzene but with distinct electronic properties due to the sulfur atom. The compound's classification within the broader category of thiophene derivatives places it among a vast family of compounds that have found applications across multiple chemical disciplines.

The ketone functionalities present in the molecule contribute to its classification as a diketone system, specifically a 1,4-diketone arrangement based on the systematic name. This structural feature suggests potential reactivity patterns typical of carbonyl compounds, including nucleophilic addition reactions and potential cyclization reactions. The combination of these three structural elements creates a compound that exemplifies the complexity achievable in modern heterocyclic synthesis.

The overall architecture of this compound demonstrates the principles of molecular design in heterocyclic chemistry, where multiple functional groups are strategically positioned to potentially interact through various chemical mechanisms. The spatial arrangement of the dioxolane ring, thiophene system, and ketone functionalities creates opportunities for intramolecular interactions and specific three-dimensional conformations that influence the compound's physical and chemical properties.

Historical Development in Heterocyclic Chemistry

The historical development of compounds such as this compound can be traced through the evolution of heterocyclic chemistry, which began in earnest during the nineteenth century. The discovery of thiophene by Viktor Meyer in 1882 marked a pivotal moment in heterocyclic chemistry, as Meyer identified thiophene as a contaminant in benzene through its distinctive reaction with isatin and sulfuric acid to form a blue indophenin dye. This discovery established thiophene as one of the fundamental aromatic heterocycles and laid the groundwork for the extensive development of thiophene chemistry that followed.

The systematic study of heterocyclic compounds accelerated throughout the late 1800s and early 1900s, with chemists recognizing the vast potential of these ring systems. Early heterocyclic compounds were predominantly isolated from natural sources, including uric acid from human bladder stones in 1776, quinoline from coal distillates in 1834, and pyrrole from coal tar in the same year. These early discoveries demonstrated that heterocyclic compounds were abundant in nature and possessed unique chemical properties that distinguished them from their carbocyclic counterparts.

The development of dioxolane chemistry represents a more recent advancement in heterocyclic chemistry, reflecting the growing sophistication of synthetic methodologies. Dioxolanes gained prominence as protecting groups for carbonyl compounds, with their preparation through acetalization of aldehydes and ketalization of ketones with ethylene glycol becoming standard practice in organic synthesis. The recognition of dioxolanes as versatile synthetic intermediates expanded the toolkit available to organic chemists and enabled the construction of increasingly complex molecular architectures.

The Heterocyclic and Synthesis Group of the Royal Society of Chemistry, established in 1967, reflects the continued importance and growth of heterocyclic chemistry as a distinct discipline. This organization has fostered collaboration among heterocyclic chemists and has been instrumental in advancing the field through conferences, publications, and recognition of outstanding contributions to heterocyclic chemistry. The group's evolution from the original Heterocyclic Group to the Heterocyclic and Synthesis Group in 2001 demonstrates the expanding scope of the field to encompass broader aspects of synthetic organic chemistry.

The modern era of heterocyclic chemistry has witnessed exponential growth in the number of known heterocyclic compounds, with over 24 million cyclic structures registered in Chemical Abstracts by 2007, many of which contain heterocyclic systems. This proliferation reflects the development of sophisticated synthetic methodologies and the recognition of heterocyclic compounds as essential components in pharmaceuticals, materials science, and other applications. The systematic nomenclature developed by Hantzsch and Widman in the 1880s continues to serve as the foundation for naming these increasingly complex structures, demonstrating the enduring value of their systematic approach.

The emergence of compounds like this compound represents the culmination of over a century of advancement in heterocyclic chemistry, combining multiple ring systems and functional groups in ways that would have been inconceivable to the early pioneers of the field. These complex molecules serve as testimony to the sophisticated understanding of structure-property relationships that has developed within heterocyclic chemistry and continue to push the boundaries of what is achievable through synthetic organic chemistry.

Properties

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]pentane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4S/c1-8(13)2-3-9(14)10-4-5-11(17-10)12-15-6-7-16-12/h4-5,12H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOZLVSLTMWLPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641900 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]pentane-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-64-0 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]pentane-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route and Key Steps

The synthesis of 5-(1,3-Dioxolan-2-yl)-2-thienyl 3-oxobutyl ketone generally follows a sequence of reactions involving:

Detailed Preparation Procedure

Synthesis of the Wieland–Miescher Ketone Intermediate

- The Wieland–Miescher ketone, a bicyclic diketone, is synthesized via an enantioselective organocatalytic reaction.

- A prolinamide catalyst is used to achieve 80% yield with 89% enantiomeric excess.

- The reaction involves stirring 2-methyl-2-(3-oxobutyl)cyclohexane-1,3-dione in chloroform with the catalyst at room temperature for 7 days.

Protection of Carbonyl Group by Ketal Formation

- The C8 carbonyl group of the diketone is regioselectively protected by reaction with ethane-1,2-diol in the presence of p-toluenesulfonic acid (PTSA) and 4 Å molecular sieves.

- This step yields the corresponding enone with an 85% yield.

- The ketal protects the carbonyl from undesired reactions in subsequent steps.

Birch Reduction and Alkyne Coupling

Ketal Formation and Alkyne Oxidation

Summary Table of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Enantioselective synthesis of Wieland–Miescher ketone | Prolinamide catalyst, chloroform, 7 days, RT | 80 | 89% enantiomeric excess |

| Ketal formation (carbonyl protection) | Ethane-1,2-diol, PTSA, 4 Å MS, DCM, RT, 40 min | 85 | Regioselective protection |

| Birch reduction and coupling | Li/NH3 reduction, then 1-bromobut-2-yne, −33 °C | 51 (overall) | Two-step sequence |

| Alkyne oxidation | RuO2/NaIO4, oxidation | Not specified | Converts alkyne to diketone |

| Photocyclization | Daylight lamp or 65 W lamp, solvents (CH3CN, toluene, etc.), 30 °C | Good to excellent | High diastereoselectivity |

Research Findings and Analysis

- The regioselective protection of carbonyl groups via ketal formation is critical to prevent side reactions and to direct subsequent transformations efficiently.

- Birch reduction is a powerful method to selectively reduce unsaturated bonds in the enone intermediate, enabling further functionalization.

- The coupling with 1-bromobut-2-yne introduces the key butynyl fragment necessary for the final ketone structure.

- Oxidation of the alkyne to diketone functionality is efficiently achieved with RuO2/NaIO4, a mild and selective oxidizing system.

- Photocyclization via the Norrish–Yang reaction is a stereoselective step that finalizes the formation of the spirocyclic ketone structure.

- Solvent choice significantly influences the yield and stereochemical outcome of the photocyclization.

- The entire synthetic route demonstrates good overall yields, stereoselectivity, and functional group tolerance, making it suitable for preparing biologically relevant derivatives.

Additional Notes on General Ketone Preparation Methods

- General methods such as ozonolysis of alkenes and hydration of alkynes can be employed for preparing aldehydes and ketones but are less specific for this complex heterocyclic ketone.

- The described multi-step synthetic approach is tailored for the intricate structure of this compound, involving selective transformations and protecting group strategies.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the ketone group can yield the corresponding alcohol.

Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, where the ring can be opened under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC, Jones reagent, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are employed for ring-opening reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 5-(1,3-Dioxolan-2-YL)-2-thienyl 3-oxobutyl ketone (CAS Number: 898772-64-0) is a specialized organic molecule that has garnered attention in various fields of research and application, particularly in medicinal chemistry and materials science. This article explores its scientific applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has potential applications in drug development due to its unique structural features. The presence of the dioxolane ring and thienyl group can enhance biological activity and selectivity towards specific targets.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of thienyl ketones have shown promise as inhibitors of cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Material Science

This compound can also be utilized in the development of advanced materials, including polymers and coatings. Its unique chemical structure allows for modifications that can improve material properties such as thermal stability and mechanical strength.

Case Study: Polymer Synthesis

In a study focusing on polymeric materials, this compound was incorporated into polymer matrices to enhance their durability and resistance to environmental degradation. The resulting materials demonstrated improved performance in applications such as protective coatings and flexible electronics.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and cycloadditions.

Case Study: Synthesis of Bioactive Compounds

Researchers have successfully utilized this compound to synthesize bioactive molecules with potential therapeutic applications. By employing it as a starting material, they have developed novel compounds that exhibit anti-inflammatory and antimicrobial properties.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl 3-oxobutyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane and thiophene rings provide a unique scaffold that can bind to active sites, potentially inhibiting or modulating the activity of the target. The ketone group can participate in hydrogen bonding or other interactions that stabilize the compound within the binding site.

Comparison with Similar Compounds

Structural Variations in the Ketone Chain

The compound’s 3-oxobutyl group distinguishes it from analogs with differing ketone positions or substituents:

Key Observations :

- Chain Length and Ketone Position : The 4-oxopentyl analog (C₁₃H₁₆O₄S) has a longer carbon chain, which may increase lipophilicity compared to the 3-oxobutyl group .

- Cyclic vs. Linear Chains : Cyclobutyl analogs exhibit reduced conformational flexibility, which could impact binding affinity in biological systems or crystallinity in materials .

Variations in the Acyl Group

Substituents on the benzoyl or alkyl groups significantly alter properties:

Key Observations :

- Aromatic vs. Aliphatic Substituents : The 3-methylbenzoyl group (C₁₅H₁₄O₃S) introduces aromaticity, likely enhancing UV absorption and stability compared to aliphatic chains .

- Branching Effects : Branched chains (e.g., 2-methylpropyl) may improve thermal stability due to steric hindrance, whereas linear chains (e.g., 1-methylbutyl) could exhibit higher volatility .

Biological Activity

5-(1,3-Dioxolan-2-YL)-2-thienyl 3-oxobutyl ketone is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, specifically focusing on its antibacterial and antifungal properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 254.30 g/mol. The compound features a dioxolane ring, which is known for its role in enhancing the biological activity of various derivatives.

Synthesis

The synthesis of this compound typically involves the reaction of salicylaldehyde with diols in the presence of a catalyst. The process yields various dioxolane derivatives that can be further modified to enhance their biological properties.

Antibacterial Activity

The antibacterial properties of this compound were evaluated against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound against specific bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Staphylococcus epidermidis | 625 |

| Enterococcus faecalis | 625 |

| Pseudomonas aeruginosa | 312.5 |

| Escherichia coli | No activity |

| Klebsiella pneumoniae | No activity |

| Proteus mirabilis | No activity |

The compound exhibited significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, while it showed no activity against E. coli, K. pneumoniae, and P. mirabilis .

Antifungal Activity

The antifungal activity was assessed against Candida albicans. The results indicated that the compound demonstrated promising antifungal effects with an MIC value of 156.25 µg/mL.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 156.25 |

All tested compounds derived from this structure exhibited antifungal activity except for one variant .

Case Studies

In a study conducted by researchers at MDPI, various derivatives of dioxolanes were synthesized and tested for their biological activities. The results highlighted that compounds similar to this compound showed excellent antibacterial and antifungal properties .

Another investigation focused on the structure-activity relationship (SAR) of dioxolane derivatives, revealing that modifications in the substituents significantly impacted their biological efficacy. Chiral compounds often exhibited different activities compared to their racemic counterparts, emphasizing the importance of stereochemistry in medicinal chemistry .

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-(1,3-dioxolan-2-yl)-2-thienyl 3-oxobutyl ketone?

Answer:

The synthesis of this compound likely involves functionalizing a thiophene ring with a 1,3-dioxolane group and coupling it to a 3-oxobutyl ketone moiety. A general approach for analogous heteroaryl ketones includes:

- Step 1: Protection of carbonyl groups using 1,3-dioxolane-forming reagents (e.g., ethylene glycol under acid catalysis) to stabilize reactive intermediates .

- Step 2: Cross-coupling reactions (e.g., Friedel-Crafts acylation or Suzuki-Miyaura coupling) to attach the thienyl group to the ketone backbone. For example, benzoylisothiocyanate has been used in 1,4-dioxane to synthesize thiophene derivatives via nucleophilic substitution .

- Step 3: Deprotection and purification via column chromatography or recrystallization.

Key Consideration: Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions, as the 3-oxobutyl chain may undergo keto-enol tautomerism under acidic/basic conditions .

Basic: How can chromatographic techniques ensure purity and structural fidelity of this compound?

Answer:

Liquid chromatography (LC) with ultraviolet (UV) detection is widely used for purity assessment. For enhanced sensitivity:

- Derivatization: React the ketone with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes to form UV-active derivatives, improving detection limits in complex matrices .

- Method Validation: Use reverse-phase C18 columns with mobile phases like acetonitrile/water (70:30 v/v) and monitor at λ = 254 nm (thiophene absorption band) .

- Quantitative Analysis: Compare retention times and peak areas against certified reference standards.

Note: High-resolution mass spectrometry (HRMS) or NMR (¹H/¹³C) should complement LC-UV to confirm molecular integrity .

Advanced: How does computational modeling elucidate electronic and steric effects in reactivity?

Answer:

Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can:

- Predict Reactivity: Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. The thienyl group’s sulfur atom typically acts as an electron donor, while the dioxolane ring stabilizes adjacent charges .

- Steric Maps: Visualize van der Waals radii to assess steric hindrance at the 3-oxobutyl chain, influencing regioselectivity in cross-coupling reactions .

Validation: Compare computed dipole moments (e.g., 3.2–3.5 D) with experimental values from dielectric constant measurements .

Advanced: What factors govern the hydrolytic stability of the 1,3-dioxolane ring under varying pH?

Answer:

The dioxolane ring’s stability depends on:

- pH Sensitivity: Acidic conditions (pH < 3) protonate the ring oxygen, accelerating hydrolysis to regenerate the carbonyl group. Neutral/basic conditions (pH 7–12) show slower degradation .

- Substituent Effects: Electron-withdrawing groups (e.g., thienyl) reduce ring strain and enhance stability. Kinetic studies using HPLC-MS can monitor degradation products like ethylene glycol and ketone intermediates .

Mitigation Strategy: Use aprotic solvents (e.g., DMF, THF) and avoid aqueous media during synthesis to prolong shelf life .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- FT-IR: Identify C=O stretching (~1700 cm⁻¹) and C-S vibrations (~680 cm⁻¹) in the thiophene ring .

- ¹³C NMR: Peaks at δ 190–200 ppm confirm the ketone carbonyl, while δ 100–110 ppm corresponds to the dioxolane acetal carbons .

- X-ray Diffraction: Resolve crystal packing and bond angles (e.g., C-S-C bond angle ~92° in thiophene derivatives) .

Table: Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Melting Point | 96–98°C (analogous dioxolane ketones) | |

| LogP (Partition Coefficient) | 1.8 (estimated via ChemDraw) | |

| λmax (UV-Vis) | 254 nm (thiophene π→π* transition) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.